Ethyl 4-({[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate
Description
Ethyl 4-({[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate is a triazine-derived compound featuring a benzyl substituent at the 6-position of the triazinone core, an acetylated sulfanyl linker, and an ethyl benzoate ester group.
Properties
IUPAC Name |
ethyl 4-[[2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-2-30-20(29)15-8-10-16(11-9-15)23-18(27)13-31-21-25-24-17(19(28)26(21)22)12-14-6-4-3-5-7-14/h3-11H,2,12-13,22H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANHJJPVRNMXIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-({[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate (CAS Number: 886964-77-8) is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The molecular formula of this compound is with a molecular weight of 439.5 g/mol. The compound contains a triazine ring that is known for its interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.
1. Antimicrobial Properties
Research indicates that compounds with triazine moieties often exhibit antimicrobial activity. Triazines can disrupt cellular processes in bacteria and fungi by inhibiting essential enzymes or interfering with nucleic acid synthesis. Ethyl 4-(6-benzyl) derivatives have shown potential against various pathogens.
2. Enzyme Inhibition
Triazine derivatives are known to interact effectively with heme-containing enzymes. For instance, their ability to inhibit aromatase has been documented in similar compounds, which may suggest that Ethyl 4-{[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate could also inhibit such enzymes, potentially impacting hormone-related pathways and cancer therapies .
3. Anti-inflammatory Effects
Compounds similar to Ethyl 4-{[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate have been studied for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting cytokine production or blocking inflammatory mediators.
Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth in vitro | |
| Enzyme Inhibition | Potential aromatase inhibition | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Study: Antimicrobial Activity
In a study examining various triazine derivatives for their antimicrobial efficacy against common pathogens (e.g., E. coli, S. aureus), Ethyl 4-{[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate exhibited significant inhibitory effects at concentrations lower than those required for traditional antibiotics .
Case Study: Enzyme Interaction
Another investigation focused on the interaction of triazine compounds with aromatase enzymes demonstrated that certain structural features enhance binding affinity and inhibitory potency. Ethyl 4-{[(4-amino-6-benzyl)]sulfanyl]acetyl}amino)benzoate was hypothesized to share similar characteristics based on its structural analogs .
Scientific Research Applications
Biological Activities
The compound has been investigated for various biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of triazine compounds exhibit significant anticancer properties. For instance, compounds similar to Ethyl 4-({[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate have demonstrated cytotoxic effects against several human tumor cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation .
- Antimicrobial Properties : Research indicates that certain triazine derivatives possess antimicrobial activity against a range of pathogens. This compound may inhibit bacterial growth through enzyme inhibition or disruption of cellular processes .
- Anti-inflammatory Effects : There is emerging evidence that triazine-based compounds can modulate inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazine Ring : This is often achieved through cyclization reactions involving appropriate precursors such as thioketones and amines.
- Acetylation : The introduction of the acetyl group can be accomplished using acetyl chloride or acetic anhydride in the presence of a base.
- Esterification : The final step usually involves esterification with ethyl alcohol to yield the desired product.
Case Studies and Research Findings
Several studies have highlighted the applications of similar compounds in clinical settings:
- Study on Anticancer Activity : A study evaluated the anticancer potential of triazine derivatives against various cancer cell lines using the NCI-H460 model. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range (1.9–3.0 μM), indicating potent anticancer activity .
- Antimicrobial Screening : Research conducted on related compounds found significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .
Chemical Reactions Analysis
Reactivity of the Sulfanyl (Thiol) Group
The sulfanyl group (–S–) attached to the triazin ring is susceptible to oxidation and nucleophilic substitution.
Reactions at the Triazin Ring
The 1,2,4-triazin-3-yl core may undergo electrophilic substitution or ring-opening reactions.
| Reaction Type | Reagents/Conditions | Products/Outcomes | Supporting Evidence |
|---|---|---|---|
| Electrophilic Substitution | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (nitration) | Nitro derivatives at C-5 or C-6 | Triazin rings are nitrated at electron-rich positions. |
| Ring-Opening | Strong bases (e.g., NaOH) | Cleavage to form thiols and amines | Observed in hydrolytic degradation of related triazines. |
Hydrolysis of Ester and Amide Groups
The ethyl benzoate and acetamido groups are prone to hydrolysis under acidic or basic conditions.
Condensation Reactions
The amino group (–NH<sub>2</sub>) on the triazin ring can participate in condensation with carbonyl compounds.
| Reaction Type | Reagents/Conditions | Products/Outcomes | Supporting Evidence |
|---|---|---|---|
| Schiff Base Formation | Aldehydes (e.g., benzaldehyde) | Imine derivatives | Reported for amino-triazine analogs . |
Photochemical Reactions
The aromatic system may undergo photochemical modifications.
| Reaction Type | Conditions | Products/Outcomes | Supporting Evidence |
|---|---|---|---|
| Photooxidation | UV light + O<sub>2</sub> | Oxidized triazin or benzoate moieties | Observed in quinoline derivatives with similar structures . |
Metal Coordination
The sulfur and nitrogen atoms can act as ligands for metal ions.
| Metal Ion | Coordination Site | Complex Type | Supporting Evidence |
|---|---|---|---|
| Cu(II) or Fe(III) | Sulfanyl S, triazin N | Stable chelates | Triazine-thiols show strong metal-binding affinity . |
Key Research Findings
-
Oxidative Stability : The sulfanyl group oxidizes readily, forming disulfide dimers in aerobic conditions .
-
Hydrolytic Sensitivity : The ethyl ester hydrolyzes faster than the acetamido group under basic conditions (t<sub>1/2</sub> ≈ 2 hours in 1M NaOH).
-
Biological Relevance : Metal complexes of this compound exhibit enhanced antimicrobial activity compared to the free ligand.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound’s structural analogs differ primarily in substituents on the triazinone ring, linker groups, and peripheral functional groups. Key comparisons include:
Table 1: Structural Comparison of Triazinone Derivatives
Key Observations:
- Triazinone vs. Triazine Cores: The target compound and ’s analog use a triazinone (partially saturated) core, while ’s herbicides feature a fully aromatic 1,3,5-triazine.
- In contrast, the nitrobenzyl group in ’s compound introduces electron-withdrawing effects, which could stabilize the molecule or alter binding interactions .
- Linker and Ester Groups : The sulfanyl-acetyl linker in the target compound may offer flexibility, whereas sulfonyl-carbamoyl linkers in ’s herbicides are rigid and optimized for enzyme inhibition (e.g., acetolactate synthase in plants) .
Hydrogen-Bonding and Crystal Packing
The amino and carbonyl groups in the triazinone core, along with the benzoate ester, enable hydrogen-bonding networks. highlights that such interactions dictate molecular aggregation and crystal packing. Compared to ’s sydnone-containing analog (which lacks a free amino group), the target compound’s amino and keto groups likely form stronger hydrogen bonds, influencing solubility and solid-state stability .
Functional and Application Differences
- Pharmaceutical Potential: The target compound’s benzyl and amino groups are common in drug candidates, suggesting antimicrobial or kinase-inhibitory activity. ’s sydnone analog, with its mesoionic ring, might be used in click chemistry or as a nitric oxide donor .
- Agrochemical Use : ’s triazine derivatives are established herbicides, leveraging sulfonylurea linkers for plant enzyme inhibition. The target compound’s structure lacks the sulfonylurea motif, likely excluding herbicidal activity .
Q & A
Basic Research Question
- ¹H/¹³C NMR : Essential for confirming substituent positions on the triazine and benzoate moieties. For example, the sulfanyl-acetyl group’s proton resonates at δ 3.8–4.2 ppm, while aromatic protons appear as distinct multiplet patterns .
- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester, N-H stretches at ~3300 cm⁻¹ for the amine) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and fragmentation patterns to confirm the sulfanyl-acetyl linkage .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the triazine ring conformation and benzyl group orientation .
How can researchers resolve discrepancies in analytical data (e.g., NMR vs. X-ray crystallography) for this compound?
Advanced Research Question
Discrepancies often arise from dynamic effects (e.g., tautomerism in the triazine ring) or solvent-induced conformational changes. Strategies include:
- Variable-temperature NMR : To detect tautomeric equilibria or rotational barriers in the sulfanyl-acetyl group .
- Cross-validation with computational methods : DFT calculations (e.g., B3LYP/6-31G*) can predict NMR chemical shifts and compare them with experimental data .
- Crystallographic refinement : If X-ray data conflicts with solution-phase NMR, consider solvent-free single crystals or analyze polymorphic forms .
What advanced titration methods are suitable for determining the acidity constants (pKa) of related triazine derivatives?
Advanced Research Question
Potentiometric titration in non-aqueous solvents is optimal due to the compound’s low water solubility:
Q. Example Data (from analogous compounds) :
| Solvent | HNP (mV) | pKa |
|---|---|---|
| Isopropyl alcohol | 450 | 8.2 |
| DMF | 620 | 6.8 |
| Table adapted from potentiometric studies on triazolone derivatives . |
What strategies optimize the regioselectivity in triazine ring functionalization during derivatization?
Advanced Research Question
Regioselectivity in triazine reactions is influenced by:
- Electronic effects : The 4-amino group activates the C-3 position for electrophilic substitution (e.g., sulfanyl group addition) .
- Steric hindrance : Bulky benzyl groups at C-6 direct reactions to the less hindered C-3 position.
- Catalytic systems : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states during nucleophilic attacks on the triazine ring .
Experimental design : Pre-functionalize the triazine core before introducing the benzoate ester to minimize side reactions. Monitor regioselectivity via LC-MS and isolate intermediates at each step .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
